2-Bromo-3-(trifluoromethyl)benzoyl chloride

Description

Systematic Nomenclature and Molecular Formula Analysis

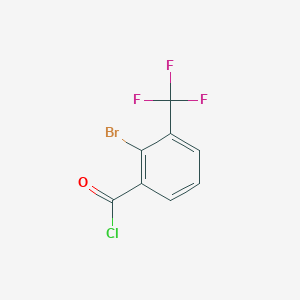

The systematic nomenclature of 2-bromo-3-(trifluoromethyl)benzoyl chloride follows International Union of Pure and Applied Chemistry conventions, with the compound officially designated as this compound. The Chemical Abstracts Service registry number for this compound is 1214376-97-2, providing unambiguous identification within chemical databases. The molecular formula C8H3BrClF3O reflects the composition of eight carbon atoms, three hydrogen atoms, one bromine atom, one chlorine atom, three fluorine atoms, and one oxygen atom. The molecular weight is consistently reported as 287.46 to 287.47 grams per mole across multiple sources.

The structural framework consists of a benzene ring bearing three distinct substituents positioned at specific locations that define the compound's unique chemical identity. The benzoyl chloride functionality (-COCl) serves as the primary reactive center, while the bromine atom occupies the ortho position relative to the carbonyl group at position 2 of the benzene ring. The trifluoromethyl group (-CF3) is positioned at the 3-position, creating a meta relationship to the carbonyl functionality and an ortho relationship to the bromine substituent. This specific substitution pattern results in significant electronic effects due to the electron-withdrawing nature of both the trifluoromethyl group and the bromine atom.

The International Chemical Identifier provides additional structural specificity: InChI=1S/C8H3BrClF3O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H. The corresponding InChIKey VNPQUMYYUFREOD-UHFFFAOYSA-N offers a condensed representation for database searches. The Simplified Molecular-Input Line-Entry System representation FC(F)(F)c1cccc(C(=O)Cl)c1Br clearly demonstrates the connectivity pattern and stereochemical arrangement of all atoms within the molecular structure.

Physicochemical Properties: Boiling Point, Density, and Solubility Profiling

The physicochemical properties of this compound reflect the combined influences of its molecular structure, intermolecular forces, and electronic characteristics. The compound exists as a white solid under standard laboratory conditions, indicating crystalline organization and relatively strong intermolecular interactions. The physical state designation as a solid differentiates this compound from many simpler acyl chlorides that typically exist as liquids at room temperature, suggesting enhanced intermolecular attractions due to the halogen substituents and molecular polarization effects.

Storage requirements specify ambient temperature conditions, indicating thermal stability under normal laboratory environments. The compound maintains structural integrity when stored at room temperature, though specific temperature ranges for optimal storage are recommended to be maintained below 15°C for extended periods. The storage conditions also emphasize the importance of moisture exclusion, as acyl chlorides are inherently susceptible to hydrolysis reactions with atmospheric water vapor.

Solubility characteristics of this compound are influenced by the polar nature of the carbonyl functionality and the lipophilic character of the halogenated aromatic ring system. The presence of multiple electron-withdrawing groups enhances the electrophilic character of the carbonyl carbon while simultaneously reducing electron density throughout the aromatic system. The trifluoromethyl group contributes significantly to the compound's lipophilicity while also increasing molecular polarity through its highly electronegative fluorine atoms.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

Spectroscopic characterization of this compound provides definitive structural confirmation and enables detailed analysis of electronic and molecular dynamics. Nuclear magnetic resonance spectroscopy offers comprehensive insights into the compound's molecular structure through examination of both proton and carbon-13 environments. The aromatic proton signals appear in the characteristic downfield region, with specific chemical shifts influenced by the electron-withdrawing effects of the bromine, trifluoromethyl, and carbonyl substituents. The trifluoromethyl group produces distinctive fluorine-19 nuclear magnetic resonance signals that serve as sensitive probes for conformational and electronic effects.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon exhibits characteristic downfield chemical shift consistent with acyl chloride functionality, while the aromatic carbons show chemical shifts influenced by the specific substitution pattern. The carbon atom bearing the trifluoromethyl group displays characteristic coupling patterns with the three fluorine atoms, providing definitive structural confirmation. The quaternary carbon of the trifluoromethyl group itself appears as a distinctive quartet due to coupling with the three equivalent fluorine atoms.

Infrared spectroscopy provides characteristic absorption bands that confirm the presence of specific functional groups and molecular vibrations. The carbonyl stretch of the acyl chloride functionality appears at higher frequency compared to typical ketones or esters due to the electron-withdrawing effect of the chlorine atom directly bonded to the carbonyl carbon. The carbon-fluorine stretches of the trifluoromethyl group produce strong, characteristic absorptions in the fingerprint region of the spectrum. Aromatic carbon-carbon stretches and carbon-hydrogen bending vibrations provide additional structural confirmation.

Mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 287, corresponding to the molecular weight of the intact compound. Fragmentation patterns reveal characteristic losses associated with the acyl chloride functionality and halogen substituents. The molecular ion peak demonstrates the expected isotope pattern reflecting the presence of bromine and chlorine atoms, providing additional confirmation of the molecular composition.

Stability and Reactivity Under Ambient and Extreme Conditions

The stability and reactivity profile of this compound is fundamentally governed by the highly reactive acyl chloride functionality, which dominates the compound's chemical behavior under various environmental conditions. Under ambient laboratory conditions, the compound demonstrates reasonable stability when properly stored in moisture-free environments, as evidenced by its designation for room temperature storage. However, the acyl chloride group remains highly susceptible to nucleophilic attack, particularly by water molecules present in atmospheric moisture, leading to hydrolysis reactions that convert the compound to the corresponding carboxylic acid with liberation of hydrogen chloride gas.

The electron-withdrawing effects of both the bromine atom and trifluoromethyl group significantly enhance the electrophilic character of the carbonyl carbon, making the compound more reactive toward nucleophiles compared to unsubstituted benzoyl chloride. This enhanced reactivity manifests in faster reaction rates with alcohols, amines, and other nucleophilic species, making the compound particularly valuable for acylation reactions in synthetic organic chemistry. The increased electrophilicity also renders the compound more susceptible to hydrolysis, requiring stringent moisture exclusion during storage and handling.

Temperature effects on stability reveal that elevated temperatures accelerate decomposition pathways, particularly hydrolysis reactions in the presence of trace moisture. The compound's thermal stability is generally adequate for standard synthetic transformations conducted at moderate temperatures, but prolonged exposure to elevated temperatures may lead to degradation products. The trifluoromethyl group contributes to thermal stability through strong carbon-fluorine bonds, while the bromine substituent may participate in elimination or substitution reactions under extreme conditions.

Properties

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPQUMYYUFREOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis from Trifluoromethylbenzoic Acid Derivatives

One common approach to synthesizing 2-Bromo-3-(trifluoromethyl)benzoyl chloride involves starting with trifluoromethylbenzoic acid derivatives. The process typically involves the following steps:

Preparation of Trifluoromethylbenzoic Acid : This can be achieved through various methods, such as the cyanation of bromo-benzotrifluoride followed by hydrolysis of the resulting cyano-benzotrifluoride.

Bromination : The trifluoromethylbenzoic acid is then brominated at the desired position to introduce the bromine atom.

Conversion to Acyl Chloride : The brominated trifluoromethylbenzoic acid is then converted into the corresponding acyl chloride using thionyl chloride or similar reagents.

Direct Fluorination and Bromination

Another method involves the direct fluorination and bromination of benzoyl chlorides. This process can be summarized as follows:

Starting Material Preparation : The starting material, typically a benzoyl chloride derivative, is prepared through standard organic synthesis techniques.

Fluorination : The benzoyl chloride is then selectively fluorinated using hydrogen fluoride in the presence of a halogen transfer catalyst to introduce the trifluoromethyl group.

Bromination : The resulting trifluoromethylbenzoyl chloride is then brominated at the desired position.

Synthesis from 3-(Trifluoromethyl)acetophenone

A less common method involves starting with 3-(trifluoromethyl)acetophenone. This process involves converting the ketone into the corresponding acyl chloride through a series of reactions:

Conversion to Acyl Chloride : The ketone is treated with disulfur dichloride or sulfuryl dichloride in the presence of pyridine to form the acyl chloride.

Bromination : The resulting acyl chloride is then brominated to introduce the bromine atom.

Reaction Conditions and Yields

The reaction conditions and yields for these methods can vary significantly depending on the specific approach and reagents used. Generally, the fluorination step requires careful control of temperature and the presence of a catalyst to achieve high yields. Bromination reactions typically require a brominating agent such as bromine or N-bromosuccinimide.

| Method | Starting Material | Reaction Conditions | Yield |

|---|---|---|---|

| Trifluoromethylbenzoic Acid Derivatives | Trifluoromethylbenzoic acid | Thionyl chloride, reflux | 70-90% |

| Direct Fluorination and Bromination | Benzoyl chloride derivatives | HF, halogen transfer catalyst, 100-150°C | 60-80% |

| 3-(Trifluoromethyl)acetophenone | 3-(Trifluoromethyl)acetophenone | Disulfur dichloride, pyridine, 20-132°C | 80-90% |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction: It can be reduced to 2-Bromo-3-(trifluoromethyl)benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols in the presence of a base such as triethylamine (Et3N) or pyridine.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Scientific Research Applications

2-Bromo-3-(trifluoromethyl)benzoyl chloride finds applications across various scientific fields:

Organic Synthesis

- Building Block for Pharmaceuticals: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in drug discovery and development. Its unique structure allows for further functionalization, making it suitable for creating compounds with specific biological activities.

- Agrochemicals Production: The compound is utilized in the formulation of herbicides and pesticides, enhancing their efficacy and stability due to the presence of the trifluoromethyl group, which increases lipophilicity and metabolic resistance .

Biological Research

- Biologically Active Compounds: It is employed in the preparation of compounds that are tested for their pharmacological effects on various biological systems, including enzyme inhibition studies and receptor binding assays.

- Mechanistic Studies: The compound's ability to undergo nucleophilic substitution reactions allows researchers to explore its interactions with biological molecules, aiding in understanding biochemical pathways relevant to drug action.

Material Science

- Fluorinated Polymers: this compound is used in producing specialty chemicals and materials with unique properties, such as advanced coatings that require high thermal stability and chemical resistance .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated that derivatives synthesized from this compound exhibited potent antiviral activity against specific viral strains. The synthetic pathway involved coupling with various nucleophiles to create a library of compounds that were screened for biological activity.

Case Study 2: Development of Herbicides

Research highlighted the use of this compound in developing new herbicides that target specific plant enzymes. The trifluoromethyl group significantly improved the herbicide's effectiveness by enhancing its affinity for the target site within plant cells.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(trifluoromethyl)benzoyl chloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the carbonyl carbon of the benzoyl chloride group is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.

Comparison with Similar Compounds

Substituted Benzoyl Chlorides: Structural and Physical Properties

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) | Physical State | Key Properties (Density/Boiling Point) |

|---|---|---|---|---|---|

| 2-Bromo-3-(trifluoromethyl)benzoyl chloride | 1214376-97-2 | Br (2), CF₃ (3) | 287.46 | Solid | Not reported |

| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | Cl (3), CF₃ (5) | 247.56 | Not reported | No SDS hazard data available |

| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | CF₃ (3) | 208.56 | Liquid | Density: 1.38 g/cm³ |

| 4-(Trifluoromethyl)benzoyl chloride | 329-15-7 | CF₃ (4) | 208.56 | Liquid | Boiling Point: 78–79°C (16 mmHg), Density: 1.404 g/cm³ |

| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | 1261731-24-1 | Cl (2), OCF₃ (5) | 259.56 | Not reported | Electron-withdrawing OCF₃ group |

| 4-Bromo-3-(trifluoromethyl)benzoyl chloride | 914636-26-3 | Br (4), CF₃ (3) | 287.46 | Not reported | Positional isomer of the main compound |

Key Observations :

- Halogen Influence: Bromine in the main compound increases molecular weight compared to chloro-substituted analogs (e.g., 247.56 vs.

- Electron-Withdrawing Effects : The trifluoromethyl group in all compounds activates the benzoyl chloride toward nucleophilic attack. However, 2-chloro-5-(trifluoromethoxy)benzoyl chloride’s OCF₃ group may further enhance electrophilicity due to stronger electron withdrawal .

Research Findings and Industrial Relevance

- Positional Isomerism : Studies on 4-Bromo-3-(trifluoromethyl)benzoyl chloride (CAS 914636-26-3) highlight that para-bromo substitution improves reactivity in Friedel-Crafts acylations compared to ortho-substituted analogs .

- Cost Considerations : 3-(Trifluoromethyl)benzoyl chloride (JPY 5,700/5 mL) and 4-(trifluoromethyl)benzoyl chloride (JPY 6,500/5 g) are commercially accessible, whereas the main compound’s pricing remains undisclosed .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-bromo-3-(trifluoromethyl)benzoyl chloride from its precursor acid?

- Methodological Answer : The synthesis typically involves treating 2-bromo-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. Key parameters include:

- Catalyst : Catalytic dimethylformamide (DMF) to enhance reactivity.

- Temperature : Reflux at 60–80°C for 4–6 hours.

- Workup : Remove excess reagent under reduced pressure and purify via distillation or recrystallization in inert solvents (e.g., dry hexane).

- Safety : Conduct in a fume hood due to HCl gas release .

Q. How can I confirm the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Compare and NMR peaks with literature data (e.g., aromatic proton shifts at δ 7.5–8.5 ppm and carbonyl carbon at ~170 ppm).

- FT-IR : Confirm the C=O stretch (~1770 cm⁻¹) and C-Cl stretch (~850 cm⁻¹).

- Elemental Analysis : Validate %C, %H, and %Cl against theoretical values.

- HPLC : Monitor for hydrolytic byproducts (e.g., free acid) using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield for bulk transfers.

- Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid contact with moisture or bases.

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste (UN 3265, Corrosive) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity compared to other halogenated benzoyl chlorides?

- Methodological Answer : The bromine atom increases electrophilicity at the carbonyl carbon due to its electron-withdrawing effect, enhancing reactivity with nucleophiles (e.g., amines, alcohols). Comparative studies show:

- Reaction Rates : Brominated analogs react 2–3× faster with aniline than chloro- or fluoro-substituted derivatives.

- Regioselectivity : Bromine directs nucleophilic attack to the para position in Friedel-Crafts acylations.

- Data Contradiction : Some studies report reduced stability in polar aprotic solvents (e.g., DMF), requiring lower temperatures (<0°C) to suppress decomposition .

Q. What analytical challenges arise in characterizing hydrolytic degradation products?

- Methodological Answer : Hydrolysis generates 2-bromo-3-(trifluoromethyl)benzoic acid and HCl. Key challenges include:

- Detection : Use ion chromatography (IC) for chloride ions and LC-MS for trace acid (m/z ~253 [M-H]⁻).

- Quantification : Employ NMR to quantify trifluoromethyl group retention.

- Artifacts : Avoid aqueous workup; instead, quench reactions with dry alcohol to form esters for GC-MS analysis .

Q. How can I resolve discrepancies in reported melting points for derivatives of this compound?

- Methodological Answer : Variations often stem from polymorphic forms or residual solvents. To standardize:

- Recrystallization : Use a single solvent system (e.g., ethyl acetate/hexane) and slow cooling.

- DSC/TGA : Perform differential scanning calorimetry to identify phase transitions.

- XRPD : Compare X-ray powder diffraction patterns with published data to confirm crystal structure .

Q. What strategies enhance chiral resolution when using this compound in chromatographic phases?

- Methodological Answer : For chiral stationary phases (e.g., SFC columns):

- Derivatization : Bond the compound to cellulose or amylose via esterification, optimizing substitution levels (DS = 2.5–3.0) for enantioselectivity.

- Mobile Phase : Use CO₂/ethanol with 0.1% trifluoroacetic acid to improve peak symmetry.

- Validation : Test with racemic mixtures of amino alcohols or NSAIDs (e.g., ibuprofen) to assess resolution (α > 1.5) .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.